4,5-Dimethyl-3-pentylisoxazole

Lipophilicity Partition coefficient Drug-likeness

4,5-Dimethyl-3-pentylisoxazole (CAS 136150-26-0) is a fully substituted isoxazole heterocycle bearing methyl groups at the 4- and 5-positions and an n-pentyl chain at the 3-position. With a molecular formula of C₁₀H₁₇NO and a molecular weight of 167.25 g/mol, this compound belongs to the class of 3,4,5-trisubstituted isoxazoles—a scaffold widely exploited in medicinal chemistry, agrochemical discovery, and materials science.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
Cat. No. B12862942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-3-pentylisoxazole
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCCCCC1=NOC(=C1C)C
InChIInChI=1S/C10H17NO/c1-4-5-6-7-10-8(2)9(3)12-11-10/h4-7H2,1-3H3
InChIKeyZVIJPJXBTUQIJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethyl-3-pentylisoxazole: Procurement-Grade Trisubstituted Isoxazole Reference Standard


4,5-Dimethyl-3-pentylisoxazole (CAS 136150-26-0) is a fully substituted isoxazole heterocycle bearing methyl groups at the 4- and 5-positions and an n-pentyl chain at the 3-position . With a molecular formula of C₁₀H₁₇NO and a molecular weight of 167.25 g/mol, this compound belongs to the class of 3,4,5-trisubstituted isoxazoles—a scaffold widely exploited in medicinal chemistry, agrochemical discovery, and materials science [1]. The compound is supplied at a standard purity of ≥97% for research and development use . Its defining structural feature is the combination of a lipophilic pentyl chain with a compact, electron-rich isoxazole core, yielding computed physicochemical properties—including a LogP of 3.59 and a boiling point of 253.7 °C—that distinguish it from both simpler isoxazole analogs and positional isomers .

Why 4,5-Dimethyl-3-pentylisoxazole Cannot Be Replaced by a Generic Isoxazole or Positional Isomer


Isoxazole derivatives are not freely interchangeable. The position, length, and branching of alkyl substituents on the isoxazole ring govern critical selection parameters: lipophilicity (LogP), boiling point, flash point, conformational flexibility, and synthetic derivatization routes [1]. Replacing 4,5-dimethyl-3-pentylisoxazole with unsubstituted isoxazole or 4,5-dimethylisoxazole eliminates the pentyl chain, collapsing LogP by approximately 2.5 log units and reducing the boiling point by nearly 100 °C—changes that directly affect extraction efficiency, membrane partitioning, and distillation protocols . Substituting with a positional isomer such as 3,4-dimethyl-5-pentylisoxazole or 3,5-dimethyl-4-pentylisoxazole preserves the molecular formula but alters the boiling point by up to 4.7 °C and shifts the site of electrophilic and nucleophilic reactivity on the ring, which can compromise downstream regioselective transformations . The quantitative evidence below demonstrates that procurement specifications based solely on molecular formula or heterocycle class are insufficient to guarantee experimental reproducibility.

4,5-Dimethyl-3-pentylisoxazole: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Advantage Over Non-Alkylated Isoxazole Analogs

4,5-Dimethyl-3-pentylisoxazole exhibits a computed LogP of 3.59, approximately 2.3–2.6 log units higher than the non-alkylated analog 4,5-dimethylisoxazole (LogP range 1.00–1.29 across multiple estimation methods) . This difference corresponds to an approximately 200–400-fold increase in octanol/water partition coefficient, driven entirely by the five-carbon n-pentyl chain at the 3-position. The pentyl-substituted compound thus resides in a lipophilicity range suitable for blood-brain barrier penetration studies (LogP 2–4), whereas the non-alkylated analog falls below typical CNS drug space thresholds [1].

Lipophilicity Partition coefficient Drug-likeness

Boiling Point Differentiation and Volatility Control in Distillation Protocols

The boiling point of 4,5-dimethyl-3-pentylisoxazole is 253.7 ± 9.0 °C at 760 mmHg, which is approximately 98 °C higher than that of 4,5-dimethylisoxazole (155.9 ± 9.0 °C) . This increase reflects the additional van der Waals interactions and molecular weight contributed by the n-pentyl chain. The practical consequence is that the pentyl-substituted compound remains in the liquid phase under conditions where the non-alkylated analog readily evaporates, affecting rotary evaporation recovery, high-vacuum distillation cut points, and headspace GC analysis.

Boiling point Volatility Purification Distillation

Positional Isomer Boiling Point Ranking Enables Isomer-Specific Distillation

Among the three regioisomers of dimethyl-pentylisoxazole (C₁₀H₁₇NO), the boiling point order is: 4,5-dimethyl-3-pentylisoxazole (253.7 °C) > 3,4-dimethyl-5-pentylisoxazole (251.4 °C) > 3,5-dimethyl-4-pentylisoxazole (249.0 °C), as computed under consistent conditions . This 4.7 °C spread, while modest, is sufficient for fractional distillation separation and provides a quality control check for regioisomeric purity. The density and LogP values of these three isomers are nearly identical (density ~0.9 g/cm³; LogP 3.59–3.6), making boiling point the primary distinguishing physicochemical parameter.

Positional isomerism Regioisomer Isomer separation

Flash Point and Safe Handling: Elevated Safety Margin vs. Non-Alkylated Isoxazoles

The computed flash point of 4,5-dimethyl-3-pentylisoxazole is 64.2 ± 6.4 °C, compared to 44.8 ± 6.4 °C for 4,5-dimethylisoxazole . This ~19 °C elevation places the target compound comfortably above the 60 °C threshold that defines flammable liquids under many regulatory frameworks. The flash point of the target also exceeds that of its 5-pentyl positional isomer (62.1 °C) by approximately 2 °C . These differences, while derived from computed data, are relevant for shipping classification, storage requirements, and laboratory safety assessments.

Flash point Safety Transport classification

Conformational Flexibility and Rotatable Bond Count: Implications for Molecular Recognition

4,5-Dimethyl-3-pentylisoxazole possesses 4 freely rotatable C–C bonds in its n-pentyl side chain, compared to zero rotatable bonds in 4,5-dimethylisoxazole . This increase in conformational degrees of freedom has consequences for entropy-driven binding, crystallization propensity, and the ensemble of solution conformations available for receptor or enzyme recognition. Within the class of 3-alkylisoxazole herbicides—where alkyl chain length is a known determinant of phytotoxicity—the pentyl chain represents the upper end of the C3–C6 range claimed in foundational patents, correlating with distinct herbicidal potency compared to shorter-chain (methyl, ethyl, propyl) or branched-chain (t-butyl) analogs [1].

Conformational flexibility Rotatable bonds Molecular recognition

4,5-Dimethyl-3-pentylisoxazole: Recommended Procurement Scenarios Based on Quantitative Evidence


Medicinal Chemistry SAR Studies Requiring Defined Lipophilicity in the LogP 3–4 Range

When building structure–activity relationship (SAR) tables around an isoxazole pharmacophore, the LogP of the scaffold is a first-order determinant of cellular permeability and non-specific protein binding. 4,5-Dimethyl-3-pentylisoxazole, with a computed LogP of 3.59, occupies the optimal CNS drug-like lipophilicity window (LogP 2–4) that non-alkylated isoxazoles (LogP ~1.0–1.3) cannot reach . Procuring this compound as a reference standard allows medicinal chemists to benchmark the contribution of the 3-pentyl chain to overall molecule LogP without confounding substitution at the 4- or 5-positions—a critical control that generic isoxazole procurement cannot provide [1].

Regioisomer-Specific Synthetic Intermediate for Downstream Derivatization at the Isoxazole 3-Position

The 3-position of the isoxazole ring is the site of greatest susceptibility to nucleophilic attack and metalation-directed functionalization. When a synthetic route requires a 3-alkyl-substituted isoxazole precursor with the 4- and 5-positions blocked by methyl groups to prevent unwanted side reactions, 4,5-dimethyl-3-pentylisoxazole is the regiospecifically correct starting material. Using the 5-pentyl or 4-pentyl positional isomer instead would redirect reactivity to different ring positions, potentially yielding different regioisomeric products that are difficult to separate without the 2–5 °C boiling point difference documented in Section 3 .

Volatility-Controlled Reaction Medium or Extraction Solvent for High-Temperature Processes

Process chemists evaluating isoxazole-based solvents or extraction media for reactions operating at 150–200 °C benefit from the elevated boiling point of 4,5-dimethyl-3-pentylisoxazole (253.7 °C) relative to non-alkylated analogs (142–156 °C) . The ~100 °C boiling point advantage allows wider liquid-phase operating windows while retaining the heterocyclic solvent characteristics of the isoxazole ring. Additionally, the flash point of 64.2 °C reduces fire hazard during heated operations compared to analogs with flash points below 50 °C .

Chromatographic Method Development and Regioisomeric Purity Verification

Analytical laboratories developing GC or HPLC methods for isoxazole-containing reaction monitoring require well-characterized reference standards with documented retention parameters. The computed refractive index (1.464), density (0.9 g/cm³), and boiling point (253.7 °C) of 4,5-dimethyl-3-pentylisoxazole provide baseline values for GC column selection and method optimization . The ~2–5 °C boiling point separation from its positional isomers enables GC-based identity confirmation and regioisomeric purity assessment without requiring MS detection .

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